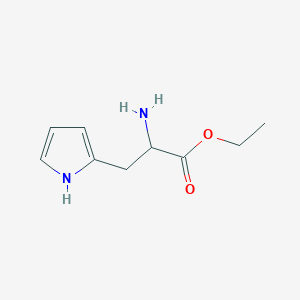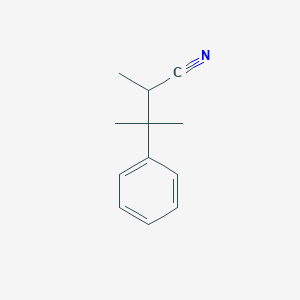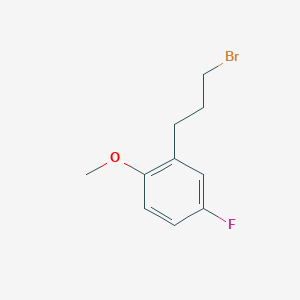
1-(5-Methylisoxazol-4-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a carboxylic acid group and a 5-methyl-1,2-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid typically involves the formation of the oxazole ring followed by the attachment of the cyclobutane carboxylic acid moiety. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of continuous reactors could be applied to scale up the synthesis, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while reduction of the carboxylic acid group yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with positively charged residues in proteins, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Oxazole: A parent compound with similar structural features but lacking the cyclobutane carboxylic acid moiety.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Cyclobutane Carboxylic Acid: A simpler compound without the oxazole ring.
Uniqueness
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the oxazole ring and the cyclobutane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-7(5-10-13-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
KFVUXFYXJPNLKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



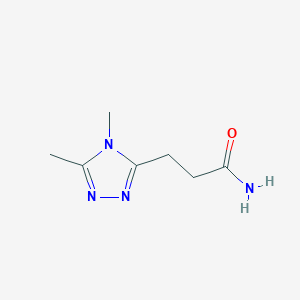


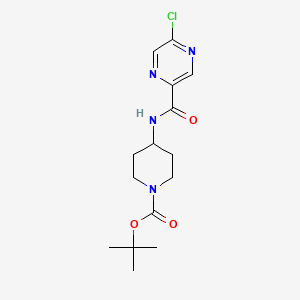
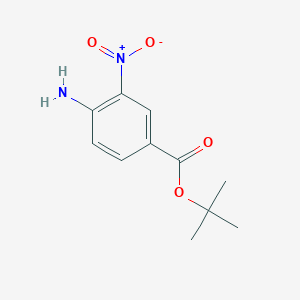
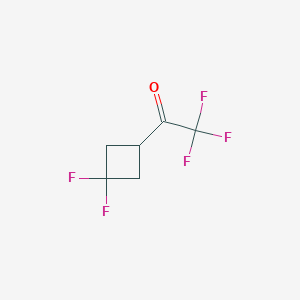

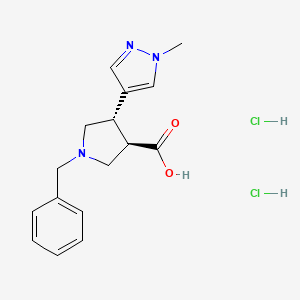
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
